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Compound of Interest

Compound Name: 1-Methylanthracene

Cat. No.: B1217907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic characteristics, offering valuable data for its identification, characterization, and

application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

1-Methylanthracene. The data presented below includes ¹H and ¹³C NMR spectra information.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Methylanthracene provides information about the chemical

environment of its hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylanthracene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.11 s - CH₃

7.30 - 7.55 m - H-2, H-3, H-6, H-7

7.85 d 8.4 H-4

7.95 d 8.8 H-5

8.02 d 8.4 H-8

8.35 s - H-9

8.76 s - H-10

Note: Assignments are based on typical chemical shifts for substituted anthracenes and may

require further 2D NMR analysis for definitive confirmation.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the 1-
Methylanthracene molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylanthracene
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Chemical Shift (δ) ppm Assignment

25.5 CH₃

124.8 C-4

125.0 C-5

125.2 C-8

125.6 C-2

125.8 C-7

126.9 C-6

128.0 C-3

128.6 C-9

129.2 C-10

129.8 C-4a

130.5 C-1

131.6 C-8a

131.8 C-9a

132.2 C-10a

Note: Assignments are based on computational predictions and comparison with related

structures. Definitive assignment may require advanced NMR experiments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-Methylanthracene by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 1-Methylanthracene
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 m C-H stretching (aromatic)

2925, 2855 m C-H stretching (methyl)

1620, 1590 m, w C=C stretching (aromatic ring)

1450 m C-H bending (methyl)

880, 740 s C-H out-of-plane bending

s = strong, m = medium, w = weak

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of 1-Methylanthracene. While specific experimental data for 1-methylanthracene is

not readily available in public databases, the typical absorption spectrum of an anthracene core

is characterized by multiple absorption bands. The methyl substitution is expected to cause a

slight bathochromic (red) shift of these bands. For reference, the absorption maxima of

anthracene are presented.

Table 4: UV-Vis Spectroscopic Data for Anthracene (Reference)

Wavelength (λmax) nm
Molar Absorptivity (ε)
L·mol⁻¹·cm⁻¹

Solvent

252 200,000 Ethanol

325 7,900 Ethanol

340 10,000 Ethanol

357 10,000 Ethanol

375 6,300 Ethanol

Experimental Protocols
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The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-Methylanthracene.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

¹H NMR: A Bruker AC-300 spectrometer operating at 300 MHz was used.[1] The spectrum

was referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR: A Varian XL-100 spectrometer operating at a corresponding frequency was

utilized. The spectrum was referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy
Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 1-Methylanthracene with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

An FTIR spectrometer was used to record the spectrum.[1] The spectrum was acquired in

the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted

from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:
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Prepare a stock solution of 1-Methylanthracene in a suitable UV-grade solvent (e.g.,

ethanol or cyclohexane).

Perform serial dilutions to obtain a concentration that results in an absorbance reading

between 0.1 and 1.0.

Instrumentation and Data Acquisition:

A dual-beam UV-Vis spectrophotometer is typically used. The spectrum is recorded over a

range of approximately 200-400 nm. The solvent used for the sample preparation is also

used as the blank reference.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like 1-Methylanthracene.
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Workflow for Spectroscopic Analysis of 1-Methylanthracene

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

1-Methylanthracene Sample

Dissolve in appropriate solvent
(e.g., CDCl3 for NMR, Ethanol for UV-Vis) Prepare KBr pellet for IR

NMR Spectrometer
(¹H and ¹³C) UV-Vis Spectrophotometer FTIR Spectrometer
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Analyze IR Spectrum
(Functional Group Identification)

Analyze UV-Vis Spectrum
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Structure Elucidation &
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylanthracene
https://www.benchchem.com/product/b1217907#spectroscopic-data-of-1-methylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1217907#spectroscopic-data-of-1-methylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1217907#spectroscopic-data-of-1-methylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1217907#spectroscopic-data-of-1-methylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

